molecular formula C9H12F3NS2 B14204109 (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-36-8

(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14204109
CAS No.: 824391-36-8
M. Wt: 255.3 g/mol
InChI Key: LNCMAKRNIHHKCW-LURJTMIESA-N
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Description

(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base.

    Attachment of the Trifluorobut-3-en-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group with the trifluorobut-3-en-1-yl group, often using a thiol as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the trifluorobut-3-en-1-yl group, converting it to a saturated alkyl chain.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitro compounds under acidic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Saturated Alkyl Chains: Resulting from reduction of the double bond.

    Functionalized Thiazoles: Produced through electrophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring and the trifluorobut-3-en-1-yl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-Ethyl-2-[(3,4-difluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
  • (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)oxy]-4,5-dihydro-1,3-thiazole

Uniqueness

Compared to similar compounds, (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole stands out due to the presence of the trifluorobut-3-en-1-yl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

CAS No.

824391-36-8

Molecular Formula

C9H12F3NS2

Molecular Weight

255.3 g/mol

IUPAC Name

(4S)-4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H12F3NS2/c1-2-6-5-15-9(13-6)14-4-3-7(10)8(11)12/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

LNCMAKRNIHHKCW-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CSC(=N1)SCCC(=C(F)F)F

Canonical SMILES

CCC1CSC(=N1)SCCC(=C(F)F)F

Origin of Product

United States

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